9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
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Overview
Description
9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method provides a straightforward route to the desired benzazepine structure.
Industrial Production Methods
Industrial production of benzazepines often employs one-pot synthesis techniques to streamline the process and reduce costs. These methods may involve the recyclization of small and medium carbo- or heterocycles, as well as multicomponent heterocyclization reactions . The choice of method depends on the desired yield, purity, and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzazepines .
Scientific Research Applications
9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, benzazepines are known to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound shares a similar core structure but differs in its substitution pattern.
N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl: Another benzazepine derivative with different functional groups.
Uniqueness
9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
886367-44-8 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
9-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C12H18N2/c1-2-9-5-3-6-10-11(13)7-4-8-14-12(9)10/h3,5-6,11,14H,2,4,7-8,13H2,1H3 |
InChI Key |
UUVLDVSEGTZIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CCCN2)N |
Origin of Product |
United States |
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